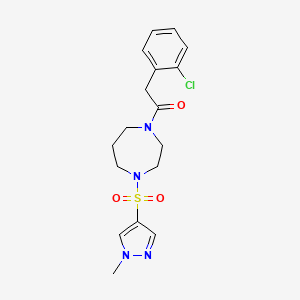

2-(2-chlorophenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar complex molecules often involves multi-step reactions, including the preparation of key intermediates such as β-diketohydrazones and their reaction with substituted arylhydrazines in acid media. These steps are crucial for the formation of the central pyrazole ring and for introducing various functional groups to the molecule (Bustos et al., 2015). Additionally, the synthesis of diazepane systems can be achieved via a Ugi multicomponent reaction followed by an intramolecular SN2 reaction, highlighting a method to incorporate the diazepan ring into the molecule (Banfi et al., 2007).

Molecular Structure Analysis

The molecular structure of similar compounds reveals nonplanar configurations, where the planes of the lateral phenyl rings form dihedral angles with the central pyrazole ring. The crystal structures are characterized by weak intermolecular interactions, including C-H...O, C-H...π, and π-π interactions, as well as unusual trifurcated C-Cl...Cl-C contacts, which contribute to the stability of the molecule (Bustos et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with various reactants to form new derivatives. For example, the base-mediated reaction of α-diazo-β-ketosulfone with nitroalkenes can yield sulfonylpyrazoles as single regioisomers in excellent yield, demonstrating the molecule's capability to undergo regioselective transformations (Kumar & Namboothiri, 2011).

Applications De Recherche Scientifique

Chromones and Derivatives as Radical Scavengers

Chromones and their derivatives, including the compound 2-(2-chlorophenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone, have been extensively studied for their antioxidant properties. These compounds are known to neutralize active oxygen and disrupt free radical processes, thereby potentially delaying or inhibiting cell impairment that leads to various diseases. Key structural features such as the double bond, a carbonyl group, and specific hydroxyl groups in the chromone nucleus are crucial for their radical scavenging activity. This property makes them a subject of interest in the prevention and treatment of conditions related to oxidative stress, including inflammation, diabetes, and cancer (Yadav et al., 2014).

Cytochrome P450 Inhibitors in Drug Metabolism

The compound falls under the category of small molecules that are metabolized by cytochrome P450 enzymes in the liver. Understanding the interaction of compounds like 2-(2-chlorophenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone with these enzymes is crucial for predicting drug-drug interactions. The selectivity of chemical inhibitors towards specific CYP isoforms plays a critical role in deciphering the involvement of these isoforms in drug metabolism. Accurate assessment of this interaction is vital for drug development and safety evaluations (Khojasteh et al., 2011).

Environmental Impact of Chlorinated Compounds

While not directly about the specific compound , studies on similar chlorinated compounds like DDT and its derivatives provide insights into the environmental fate and potential impact of chlorinated organic compounds. These studies shed light on bioaccumulation, persistence, and toxicity issues related to chlorinated compounds in the environment, which could be relevant for assessing the environmental aspect of 2-(2-chlorophenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone (Burgos-Aceves et al., 2021).

Synthesis and Application of Chromones and Derivatives

Coumarin derivatives, which share structural similarities with chromones, have been the subject of extensive patent activity, revealing their potential in therapeutic applications, particularly as anticancer and anti-inflammatory agents. The synthesis and biological evaluations of these compounds, including their structural characteristics and physicochemical properties, highlight the versatility and potential of compounds like 2-(2-chlorophenyl)-1-(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)ethanone in various pharmaceutical applications (Detsi et al., 2017).

Propriétés

IUPAC Name |

2-(2-chlorophenyl)-1-[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN4O3S/c1-20-13-15(12-19-20)26(24,25)22-8-4-7-21(9-10-22)17(23)11-14-5-2-3-6-16(14)18/h2-3,5-6,12-13H,4,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUNIBEMBNNGAFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)CC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl]-1-(cyclohexen-1-yl)methanamine](/img/structure/B2482757.png)

![N-(4-Ethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2-yl]acetamide](/img/structure/B2482758.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide](/img/structure/B2482759.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2482775.png)

![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)methanamine hydrochloride](/img/structure/B2482780.png)